molecular formula C13H15NO7 B14717494 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid CAS No. 20890-95-3

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid

Cat. No.: B14717494
CAS No.: 20890-95-3
M. Wt: 297.26 g/mol
InChI Key: XBKYPZOLAAFYCF-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid followed by the introduction of the methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected amino acid is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the aspartic acid moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure with an acetamide group instead of the aspartic acid moiety.

    4-Methoxybenzenamide: Contains a methoxyphenyl group attached to a benzamide moiety.

    4-Methoxyphenylacetic acid: Similar structure with a phenylacetic acid moiety.

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid is unique due to the presence of both the methoxyphenyl group and the aspartic acid moiety. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

CAS No.

20890-95-3

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]butanedioic acid

InChI

InChI=1S/C13H15NO7/c1-20-9-4-2-8(3-5-9)7-21-13(19)14-10(12(17)18)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

XBKYPZOLAAFYCF-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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